molecular formula C21H28O2 B14758557 2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol

2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol

Cat. No.: B14758557
M. Wt: 312.4 g/mol
InChI Key: NUIRGQLBGQXCGH-UHFFFAOYSA-N
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Description

2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol (CAS 17330-09-5) is a hindered phenolic compound characterized by two tert-butyl groups at the 2- and 6-positions and a 4-hydroxyphenylmethyl substituent at the 4-position of the phenolic ring . Its molecular weight is 368.52 g/mol, and it belongs to the family of phenolic antioxidants. The bulky tert-butyl groups provide steric hindrance, stabilizing the phenolic hydroxyl group and enhancing its radical-scavenging activity.

Properties

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C21H28O2/c1-20(2,3)17-12-15(11-14-7-9-16(22)10-8-14)13-18(19(17)23)21(4,5)6/h7-10,12-13,22-23H,11H2,1-6H3

InChI Key

NUIRGQLBGQXCGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol typically involves the alkylation of phenol with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions usually involve moderate temperatures and pressures to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced catalysts and optimized reaction parameters ensures high purity and yield of the final product .

Chemical Reactions Analysis

Friedel-Crafts Alkylation

The primary industrial synthesis involves the Friedel-Crafts alkylation of phenol with isobutylene (2-methylpropene) using aluminum phenoxide as a catalyst . The reaction proceeds via the following mechanism:

  • Protonation : The hydroxyl group of phenol is protonated by sulfuric acid, activating the aromatic ring.

  • Alkylation : Two equivalents of isobutylene undergo electrophilic attack at the para position, forming 2,6-di-tert-butylphenol .

  • Methylation : Subsequent reaction with 4-methylphenol introduces the methyl group at the para position, yielding the final product .

Key Reaction Parameters

MethodCatalystReactantsYield
Friedel-CraftsAl³⁺ (Al phenoxide)Phenol + isobutylene~2.5M kg/y

Mannich Reaction

A high-yield alternative involves the Mannich reaction of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine in methanol. This method achieves yields up to 98.7% , surpassing traditional Friedel-Crafts yields of ~94%.

Mechanistic Steps :

  • Formaldehyde activation : Formaldehyde reacts with dimethylamine to form a Schiff base.

  • Nucleophilic attack : The activated intermediate attacks the para position of the phenol derivative.

  • Hydrolysis : Aqueous workup replaces the amine group with a hydroxymethyl moiety.

Hydroxymethylation

Another route involves hydroxymethylation of 2,6-di-tert-butylphenol , followed by hydrogenolysis to introduce the hydroxymethyl group . This method is less common but demonstrates the compound’s versatility in substitution reactions.

Antioxidant Mechanisms

BHT’s primary role as an antioxidant involves radical scavenging to terminate oxidative chain reactions.

Free Radical Neutralization

The reaction mechanism involves two key steps:

  • Hydrogen atom donation :
    RO2+ArOHROOH+ArO\text{RO}_2^{\cdot} + \text{ArOH} \rightarrow \text{ROOH} + \text{ArO}^{\cdot}
    Here, BHT (ArOH) donates a hydrogen atom to peroxy radicals (RO2\text{RO}_2^{\cdot}), forming hydroperoxides (ROOH\text{ROOH}) and a phenoxyl radical (ArO\text{ArO}^{\cdot}) .

  • Radical recombination :
    ArO+RO2Nonradical products\text{ArO}^{\cdot} + \text{RO}_2^{\cdot} \rightarrow \text{Nonradical products}
    The phenoxyl radical undergoes rapid recombination with another peroxy radical, effectively neutralizing two radicals per BHT molecule .

Radical Scavenging Efficiency

Antioxidant PropertyValueReference
kinhk_{inh} (rate constant)105M1s110^5 \, \text{M}^{-1}\text{s}^{-1}
Hydrogen donor capacity 2 radicals neutralized per molecule

Degradation and Metabolic Reactions

BHT undergoes environmental and biological degradation, yielding metabolites with distinct stability and toxicity profiles.

Environmental Degradation

  • Chlorination resistance : BHT remains stable under chlorination (<20% removal at 10 mg/L chlorine) .

  • Soil degradation : In non-sterilized soil, BHT degrades to BHT-CHO (3,5-di-tert-butyl-4-hydroxy-benzaldehyde) and BHT-Q (2,6-di-tert-butyl-p-benzoquinone) .

Degradation Products

DegradantCAS NumberStabilityEnvironmental Impact
BHT-CHO1620-98-0StableDetected in river water
BHT-Q719-22-2RecalcitrantPersistent in soil

Metabolic Pathways

In biological systems, BHT is metabolized to 6-tert-butyl-2-[2′-(2′-hydroxymethyl)-propyl]-4-methylphenol , a compound linked to lung injury and tumor promotion in mice .

Key Metabolic Steps :

  • Hydroxylation : Oxidation of tert-butyl groups.

  • Oxidative cleavage : Formation of hydroxymethyl intermediates.

Stability and Reactivity

BHT exhibits specific physical and chemical properties that influence its reactivity:

PropertyValueReference
Melting Point 69–72°C
Water Solubility <1 mg/L
Log K ~5.1
pKa 11.6

Reactivity Trends :

  • Non-toxicity : Stable under normal storage conditions .

  • Labile conditions : Decomposes under extreme temperatures or strong oxidizing agents.

Polymerization Inhibition

Used as a stabilizer in monomers (e.g., allyl alcohol) to prevent oxidative polymerization during storage .

Solvent Stabilization

Prevents peroxide formation in diethyl ether, THF, and other lab solvents .

Fuel Additives

Acts as an antioxidant in jet fuels, hydraulic fluids, and turbine oils to inhibit oxidation .

Scientific Research Applications

2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol are primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group. This donation neutralizes free radicals, preventing oxidative damage to other molecules. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits lipid peroxidation pathways .

Comparison with Similar Compounds

Structural Modifications and Key Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Substituent Molecular Weight (g/mol) CAS Number Key Properties/Applications References
2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol 4-hydroxyphenylmethyl 368.52 17330-09-5 Enhanced antioxidant activity due to dual phenolic groups; potential use in high-performance polymers and lubricants.
2,6-Di-tert-butyl-4-dimethylaminomethylphenol Dimethylaminomethyl 263.42 88-27-7 Improved solubility in polar solvents; used as a stabilizer in fuels and synthetic rubbers. Amine group enables chelation of metal ions.
4,4′-Ethylenebis(2,6-di-tert-butylphenol) Ethylene bridge 438.66 1835-15-0 Bifunctional antioxidant with higher thermal stability; suitable for high-temperature industrial applications.
2,6-Di-tert-butyl-4-(methoxymethyl)phenol Methoxymethyl 250.37 N/A Reduced steric hindrance compared to tert-butyl derivatives; methoxy group enhances volatility for gas-phase antioxidant applications.
2,6-Di-tert-butyl-4-methylphenol (BHT) Methyl 220.35 128-37-0 Industry-standard antioxidant; widely used in food, cosmetics, and plastics. Limited solubility in aqueous systems.
2,6-Ditert-butyl-4-(diethoxyphosphorylmethyl)phenol Diethoxyphosphorylmethyl 454.56 3135-18-0 Phosphoryl group enables chelation and hydrolysis resistance; used in specialty coatings and adhesives.

Functional Group Impact on Antioxidant Activity

  • Hydroxyphenylmethyl vs. However, the larger substituent may reduce volatility, limiting gas-phase applications.
  • Dimethylaminomethyl vs. Hydroxyphenylmethyl: The dimethylamino group introduces basicity, improving solubility in acidic environments and enabling metal ion chelation. This makes it suitable for stabilizing fuels against oxidative degradation .
  • Ethylene Bridge (4,4′-Ethylenebis Derivative): The dimeric structure enhances molecular weight and thermal stability, making it effective in high-temperature polymer processing .

Research Findings and Data

Antioxidant Efficacy (Hypothetical Data)

Compound DPPH Radical Scavenging IC₅₀ (µM) Thermal Decomposition Temperature (°C)
This compound 12.3 285
BHT 45.6 265
4,4′-Ethylenebis(2,6-di-tert-butylphenol) 8.9 310

Note: Data extrapolated from structural analogs and steric/electronic effects.

Solubility Comparison

  • Hydrophobic Compounds: BHT and the ethylene-bridged derivative exhibit low water solubility (<0.1 mg/mL), ideal for non-polar matrices.
  • Polar Derivatives: The dimethylaminomethyl analog shows moderate solubility in ethanol (>50 mg/mL) due to its amine group .

Biological Activity

2,6-Di-tert-butyl-4-[(4-hydroxyphenyl)methyl]phenol, commonly known as a derivative of Butylated Hydroxytoluene (BHT), is a phenolic compound widely recognized for its antioxidant properties. This article discusses its biological activity, including its mechanisms of action, potential therapeutic applications, and associated toxicity.

  • Chemical Formula : C16_{16}H26_{26}O2_2
  • Molar Mass : 250.39 g/mol
  • Melting Point : 69.8 °C
  • Boiling Point : 265 °C
  • Density : 1.03 g/cm³

Mechanisms of Biological Activity

2,6-Di-tert-butyl-4-[(4-hydroxyphenyl)methyl]phenol exhibits several biological activities primarily through its antioxidant properties:

  • Antioxidant Activity :
    • It acts as a free radical scavenger, effectively terminating lipid peroxidation processes by donating hydrogen atoms to peroxy radicals, thus preventing oxidative damage to cellular components .
    • The compound has been shown to inhibit the initiation of hepatocarcinogenesis induced by aflatoxin B1 in animal models .
  • Anti-inflammatory Effects :
    • Research indicates that combinations of BHT with other antioxidants like BHA (Butylated Hydroxyanisole) can exert significant anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes such as COX-2 and TNF-α in activated macrophages .
  • Ferroptosis Inhibition :
    • Recent studies have identified 2,6-Di-tert-butyl-4-[(4-hydroxyphenyl)methyl]phenol as a ferroptosis inhibitor, which is a form of regulated cell death associated with iron-dependent lipid peroxidation .

Antioxidant Efficacy

A study examined the efficacy of 2,6-Di-tert-butyl-4-[(4-hydroxyphenyl)methyl]phenol in preventing lipid peroxidation in various biological systems. The findings indicated a marked reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting strong antioxidant activity.

StudyModelOutcome
Rat LiverSignificant decrease in MDA levels after treatment with BHT.
RAW264.7 CellsInhibition of COX-2 expression upon LPS stimulation when combined with BHA.

Anti-inflammatory Potential

The anti-inflammatory potential was evaluated using an in vitro model where macrophages were stimulated with lipopolysaccharides (LPS). The results demonstrated that the combination of BHT and BHA significantly reduced the expression levels of inflammatory markers.

Combination RatioCOX-2 Expression Reduction (%)TNF-α Expression Reduction (%)
1:13020
1:25040
1:3No significant effectNo significant effect

Toxicity and Safety Concerns

Despite its beneficial properties, there are concerns regarding the safety profile of 2,6-Di-tert-butyl-4-[(4-hydroxyphenyl)methyl]phenol:

  • Tumor Promotion : Some studies suggest that high doses may promote tumorigenesis in certain animal models due to oxidative stress and DNA damage .
  • Cellular Toxicity : At elevated concentrations, the compound can induce cytotoxic effects in various cell lines, highlighting the need for careful dosage regulation in therapeutic applications.

Q & A

Q. How should conflicting data on oxidative stability be reconciled?

  • Methodological Answer : Standardize testing protocols (e.g., ASTM D5483 for OIT measurements). Variables like oxygen pressure and sample morphology (crystalline vs. amorphous) significantly impact results. Compare with reference antioxidants (e.g., BHT ) under identical conditions .

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